molecular formula C18H13Cl2N3O2S B3128403 Ethyl 5-[(2,6-dichlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate CAS No. 338957-13-4

Ethyl 5-[(2,6-dichlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate

Cat. No. B3128403
CAS RN: 338957-13-4
M. Wt: 406.3 g/mol
InChI Key: UQVDPGRUAQZNHV-UHFFFAOYSA-N
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Description

Ethyl 5-[(2,6-dichlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate, commonly known as DCT, is a chemical compound that belongs to the class of triazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Scientific Research Applications

Synthesis and Antibacterial Activity : Ethyl 5-cyano-6-mercaptonicotinate derivatives were reacted with N-[4-(aminosulfonyl) phenyl]-2-chloroacetamide derivatives to yield ethyl 6-[(2-{[4-(aminosulfonyl) phenyl]amino}-2-oxoethyl)thio]nicotinate derivatives. These compounds, upon further reactions, led to the synthesis of ethyl 3-amino-2-({[4-(aminosulfonyl)phenyl]amino}carbonylthieno[2,3-b] pyridine-5-carboxylate derivatives, among others. The antibacterial activity was screened for some of these newly synthesized compounds, indicating potential applications in developing new antibacterial agents (Gad-Elkareem & El-Adasy, 2010).

Chemical Synthesis and Structure Elucidation : A study focused on the synthesis of an unspecified impurity in diclazutil, a derivative of ethyl 1,2,4-triazine-6-carboxylate, and its structure was elucidated using various spectroscopic methods. This research contributes to the quality improvement of diclazuril by understanding and minimizing impurities (Hou Zhongke, 2011).

Novel Derivatives Synthesis : Ethyl 5-amino-1,2,4-triazine-6-carboxylates underwent condensation with aryl isocyanates to afford pyrimido[4,5-e][1,2,4]triazines, showcasing a method for synthesizing novel derivatives with potential applications in various chemical and pharmaceutical fields (Wamhoff & Tzanova, 2003).

Antitubercular Agents Development : A series of triazines were synthesized starting from 5-alkyl-1,3,4-thiadiazole-2-thioles, which showed in vitro antitubercular activity. This research highlights the potential of triazine derivatives in developing new antitubercular agents (Kidwai, Kumar, Srivastava, & Gupta, 1998).

properties

IUPAC Name

ethyl 5-(2,6-dichlorophenyl)sulfanyl-3-phenyl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2S/c1-2-25-18(24)14-17(26-15-12(19)9-6-10-13(15)20)21-16(23-22-14)11-7-4-3-5-8-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVDPGRUAQZNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)SC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[(2,6-dichlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-[(2,6-dichlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate
Reactant of Route 2
Ethyl 5-[(2,6-dichlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate
Reactant of Route 3
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Ethyl 5-[(2,6-dichlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate
Reactant of Route 4
Ethyl 5-[(2,6-dichlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-[(2,6-dichlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-[(2,6-dichlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate

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